![molecular formula C17H8N2O2S B14907982 Benzimidazo[2,1-b]naphtho[2,3-d]thiazole-7,12-dione](/img/structure/B14907982.png)
Benzimidazo[2,1-b]naphtho[2,3-d]thiazole-7,12-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzimidazo[2,1-b]naphtho[2,3-d]thiazole-7,12-dione is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. This compound is characterized by its unique fused ring structure, which includes benzimidazole, naphthalene, and thiazole moieties. The presence of these diverse functional groups endows the compound with a range of chemical and biological properties, making it a valuable subject of study.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazo[2,1-b]naphtho[2,3-d]thiazole-7,12-dione typically involves multi-step reactions that include cyclization and condensation processes. One common method involves the cyclization of 1,3-dihydro-2H-imidazole-2-thione with 1,8-diiodonaphthalene in the presence of a copper catalyst . This reaction proceeds through an Ullmann-type coupling followed by intramolecular cyclization to form the desired heterocyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Benzimidazo[2,1-b]naphtho[2,3-d]thiazole-7,12-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the fused ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Benzimidazo[2,1-b]naphtho[2,3-d]thiazole-7,12-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Wirkmechanismus
The mechanism of action of benzimidazo[2,1-b]naphtho[2,3-d]thiazole-7,12-dione involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the synthesis of essential bacterial proteins by binding to ribosomal subunits. In anticancer research, it may induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[2,1-b]thiazole: Shares the imidazo-thiazole core but lacks the naphthalene moiety.
Benzimidazo[2,1-b]thiazole: Similar structure but without the naphtho component.
Naphtho[2,3-d]thiazole: Contains the naphtho-thiazole structure but lacks the imidazo ring.
Uniqueness
Benzimidazo[2,1-b]naphtho[2,3-d]thiazole-7,12-dione is unique due to its fused ring system that combines benzimidazole, naphthalene, and thiazole moieties. This unique structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C17H8N2O2S |
|---|---|
Molekulargewicht |
304.3 g/mol |
IUPAC-Name |
11-thia-2,9-diazapentacyclo[10.8.0.02,10.03,8.014,19]icosa-1(12),3,5,7,9,14,16,18-octaene-13,20-dione |
InChI |
InChI=1S/C17H8N2O2S/c20-14-9-5-1-2-6-10(9)15(21)16-13(14)19-12-8-4-3-7-11(12)18-17(19)22-16/h1-8H |
InChI-Schlüssel |
LJPYJTSXEVAGSB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)SC4=NC5=CC=CC=C5N34 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(benzo[d][1,3]dioxol-5-yl)-6-chloro-2H-chromen-2-one](/img/structure/B14907902.png)
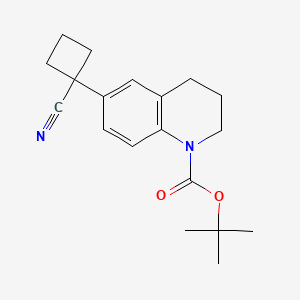

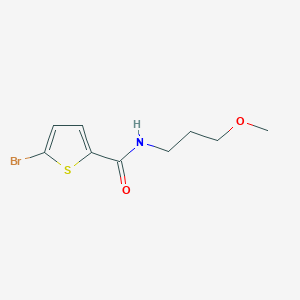
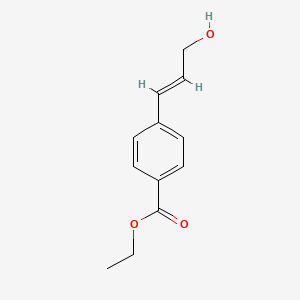
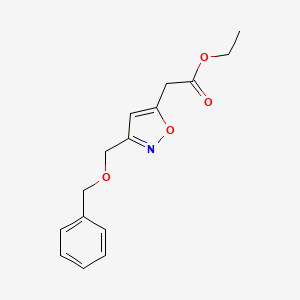
![N-(8-ethyl-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-yl)-N',N'-dimethylethane-1,2-diamine](/img/structure/B14907934.png)

![(9-Benzyl-9-aza-bicyclo[3.3.1]non-3-yl)-carbamic acid tert-butyl ester](/img/structure/B14907949.png)

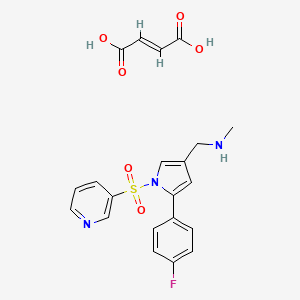
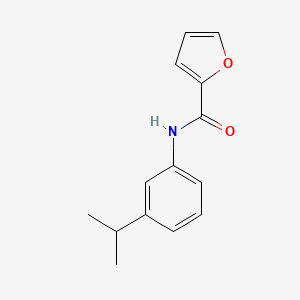
![Diethyl ((6-hydroxybenzo[d]thiazol-2-yl)methyl)phosphonate](/img/structure/B14907986.png)

